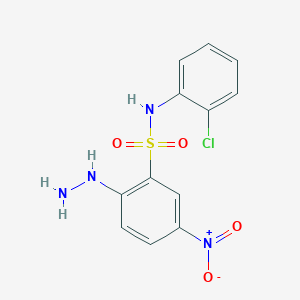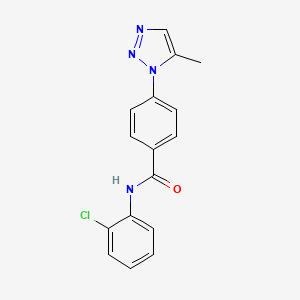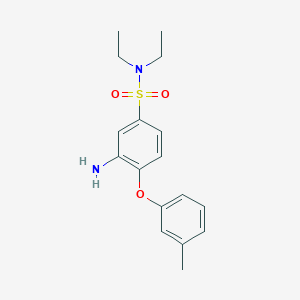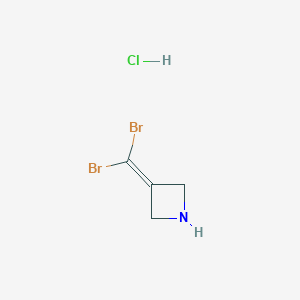![molecular formula C13H12F3NO2 B2636830 N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide CAS No. 2418618-61-6](/img/structure/B2636830.png)
N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide, also known as TFPAC, is a chemical compound that has gained attention in the scientific community due to its potential in various research applications. TFPAC is a cyclopropane-containing oxirane that has been synthesized through a multi-step process.
Mécanisme D'action
N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide works by binding to the GlyT1 transporter and blocking its function. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, which regulates the concentration of glycine in the synapse. This compound binds to the GlyT1 transporter with high affinity and inhibits its function, leading to an increase in the concentration of glycine in the synapse. This increase in glycine concentration can enhance the activity of glycine receptors and improve cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of GlyT1. By blocking the reuptake of glycine from the synapse, this compound can enhance the activity of glycine receptors and improve cognitive function. This compound has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. In addition, this compound has been found to have analgesic effects in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide is its high selectivity for GlyT1. This compound has been found to be highly selective for GlyT1 over other glycine transporters, which reduces the risk of off-target effects. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for research on N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide. One area of interest is the development of more potent and selective GlyT1 inhibitors. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for more research on the long-term effects of this compound on cognitive function and other physiological processes.
Méthodes De Synthèse
The synthesis of N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide involves a multi-step process that starts with the reaction of (R)-2-phenylcyclopropanamine with trifluoroacetic anhydride to form (R)-2-(trifluoroacetyl)phenylcyclopropane. This intermediate is then reacted with oxalyl chloride to form (R)-2-(trifluoroacetyl)phenylcyclopropane-1-carbonyl chloride. Finally, the carbonyl chloride is reacted with ethylene oxide to form this compound. The overall yield of this synthesis method is 11%.
Applications De Recherche Scientifique
N-[(1R,2S)-2-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide has shown potential in various research applications, particularly in the field of neuroscience. This compound has been found to be a potent and selective inhibitor of the glycine transporter GlyT1, which plays a crucial role in regulating the concentration of glycine in the synaptic cleft. Glycine is an important neurotransmitter that is involved in various physiological processes, including the regulation of motor function, pain perception, and cognition. Inhibition of GlyT1 by this compound leads to an increase in the concentration of glycine in the synaptic cleft, which can enhance the activity of glycine receptors and improve cognitive function.
Propriétés
IUPAC Name |
N-[(1R,2S)-2-[2-(trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO2/c14-13(15,16)9-4-2-1-3-7(9)8-5-10(8)17-12(18)11-6-19-11/h1-4,8,10-11H,5-6H2,(H,17,18)/t8-,10+,11?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQHGUBAKBGJTM-OZRKRLJNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1NC(=O)C2CO2)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1NC(=O)C2CO2)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2636755.png)
![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2636756.png)

![1,3-dimethyl-N-[(4-methylphenyl)methyl]-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B2636758.png)
![4-{[3-(trifluoromethyl)phenyl]sulfonyl}tetrahydro-1(2H)-pyrazinecarbaldehyde](/img/structure/B2636760.png)

![3-Formyl-2-hydroxy-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide](/img/structure/B2636764.png)

